molecular formula C17H28N2O3Sn B1662582 5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative CAS No. 213766-21-3

5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative

Cat. No. B1662582
M. Wt: 427.1 g/mol
InChI Key: HHNYNAVVSDTMQD-HZAYLZKLSA-N
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Description

5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is a precursor to 5-Iodo-A-85380 . It is a highly selective and potent ligand for AChR α4β2 . It is used in radioiodination .


Molecular Structure Analysis

The molecular formula of 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative is C17H28N2O3Sn . The molecular weight is 427.11 . The IUPAC name is tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Iodo-A-85380, 5-trimethylstannyl N-BOC derivative include a molecular weight of 427.11 and a molecular formula of C17H28N2O3Sn . .

Scientific Research Applications

Receptor Binding and Functional Responses

  • Subunit Composition of Presynaptic Nicotinic Receptor Subtypes : The compound 5-iodo-A-85380 shows higher affinity to alpha4beta2* nicotinic acetylcholine receptors (nAChR) compared to other nAChR subtypes, demonstrating its potency in functional assays related to dopamine and noradrenaline release, and calcium increases. This suggests its application in detailed studies of receptor subtypes (Mogg et al., 2004).

Synthesis and Development of Precursors

  • Development of Specific Radiotracers : The synthesis of a precursor of 5-IA-85380, specific for α4β2 nicotinic acetylcholine receptors, demonstrates the compound's role in the development of targeted radiotracers. This precursor was achieved using trimethylsilyl iodine, highlighting the chemical versatility of the compound (Brenner et al., 2004).

Imaging and Neurological Studies

  • Selective Ligand for Nicotinic Acetylcholine Receptors : 5-Iodo-A-85380, labeled with (125)I or (123)I, has proven superior to other radioligands for in vitro and in vivo studies of alpha4beta2 nAChRs. Its high specificity, slow rate of dissociation, and low toxicity make it ideal for neurological imaging (Mukhin et al., 2000).

Neurochemical Analysis

  • Binding to Alpha-Conotoxin MII-sensitive nAChRs : 5-Iodo-A-85380 not only binds to alpha4beta2* nAChRs but also to alpha6beta2* subtypes, which is crucial for identifying alterations in nicotinic receptor subtypes in disorders like Parkinson's disease. This highlights its utility in both in vitro and in vivo imaging studies (Kulak et al., 2002).

properties

IUPAC Name

tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N2O3.3CH3.Sn/c1-14(2,3)19-13(17)16-8-6-11(16)10-18-12-5-4-7-15-9-12;;;;/h5,7,9,11H,6,8,10H2,1-3H3;3*1H3;/t11-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNYNAVVSDTMQD-HZAYLZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COC2=CC(=CN=C2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1COC2=CC(=CN=C2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441936
Record name 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-A-85380, 5-trimethylstannyl N-boc derivative

CAS RN

213766-21-3
Record name 5-IODO-A-85380, 5-TRIMETHYLSTANNYL N-BOC DERIVATIVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wonnacott, J Barik - Tocris Rev, 2007 - resources.tocris.com
The nicotinic acetylcholine receptor (nAChR) is the prototype of the cys-loop family of ligand-gated ion channels (LGIC) that also includes GABAA, GABAC, glycine, 5-HT3 receptors, …
Number of citations: 72 resources.tocris.com

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